10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one

Lipophilicity Molecular weight Structural comparison

10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one (CAS 52236-44-9, also designated NSC is a synthetic 10,10-disubstituted anthracen-9(10H)-one derivative with the molecular formula C32H26O3 and a molecular weight of 458.55 g/mol. It features two 3-oxo-3-phenylpropyl side chains attached to the C10 position of the anthrone core, yielding a highly lipophilic, non-hydroxylic structure with zero hydrogen bond donors, three hydrogen bond acceptors, eight rotatable bonds, a computed LogP of approximately 6.84, and a topological polar surface area (TPSA) of 51.2 Ų.

Molecular Formula C32H26O3
Molecular Weight 458.5 g/mol
CAS No. 52236-44-9
Cat. No. B13756452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one
CAS52236-44-9
Molecular FormulaC32H26O3
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CCC(=O)C5=CC=CC=C5
InChIInChI=1S/C32H26O3/c33-29(23-11-3-1-4-12-23)19-21-32(22-20-30(34)24-13-5-2-6-14-24)27-17-9-7-15-25(27)31(35)26-16-8-10-18-28(26)32/h1-18H,19-22H2
InChIKeyMAKVJESWALYYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one (CAS 52236-44-9): Structural Identity, Physicochemical Baseline, and Procurement Context


10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one (CAS 52236-44-9, also designated NSC 507485) is a synthetic 10,10-disubstituted anthracen-9(10H)-one derivative with the molecular formula C32H26O3 and a molecular weight of 458.55 g/mol . It features two 3-oxo-3-phenylpropyl side chains attached to the C10 position of the anthrone core, yielding a highly lipophilic, non-hydroxylic structure with zero hydrogen bond donors, three hydrogen bond acceptors, eight rotatable bonds, a computed LogP of approximately 6.84, and a topological polar surface area (TPSA) of 51.2 Ų [1][2]. Originally accessioned into the National Cancer Institute (NCI) screening collection under NSC 507485, the compound has been investigated for its effects on cell proliferation and differentiation, as well as for its utility as a synthetic building block for bis-oxime derivatives with antiproliferative activity [3].

Why 10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one Cannot Be Interchanged with Generic Anthracenones or Mono-Substituted Analogs


Within the anthracen-9(10H)-one chemotype, substitution pattern at the C10 position exerts a decisive influence on molecular geometry, lipophilicity, hydrogen bonding capacity, and chemical reactivity [1]. The target compound's 10,10-bis(3-oxo-3-phenylpropyl) architecture creates a fully quaternary C10 center bearing two flexible β-phenylpropanone arms, in contrast to mono-substituted analogs such as 10-(3-oxo-3-phenylpropyl)-9(10H)-anthracenone (CAS 211059-29-9) which retain a C10 methine proton available for enolization [2]. This constitutional difference fundamentally alters LogP (≈6.84 vs. ~5.5–6.0 estimated for the mono-substituted congener), the number of reactive ketone moieties (two vs. one), and the capacity for symmetric bis-functionalization . Generic substitution with anthralin (dithranol, LogP ≈2.2–3.4) or the KCNQ-targeting agent XE991 (10,10-bis(pyridin-4-ylmethyl)anthracen-9(10H)-one, LogP ≈4.6) would fail to recapitulate the specific lipophilicity window, metabolic liability profile, and synthetic derivatization potential of the target compound [3]. The quantitative evidence below establishes the dimensions along which this compound is measurably differentiated from its closest structural neighbors.

Quantitative Differentiation Evidence for 10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one vs. Closest Analogs


Molecular Weight and LogP Differentiation versus the Mono-Substituted Synthetic Precursor

The target compound exhibits a molecular weight of 458.55 g/mol and a computed LogP of 6.84 (ChemSrc) or 6.5 (MolAid), representing a substantial increase over its mono-substituted precursor 10-(3-oxo-3-phenylpropyl)-9(10H)-anthracenone (CAS 211059-29-9), which has a molecular weight of 326.40 g/mol and a formula of C23H18O2 [1][2]. The ΔMW of +132.15 g/mol corresponds to the addition of a second 3-oxo-3-phenylpropyl group. While an experimentally measured LogP for the mono-substituted analog is not available in the public domain, its two fewer carbon atoms and one fewer ketone group predict an approximate LogP in the range of 5.5–6.0 (estimated from additive fragment contributions), yielding a ΔLogP of approximately +0.8 to +1.3 log units . This increased lipophilicity has direct implications for membrane partitioning and solubility profile in biological assay systems.

Lipophilicity Molecular weight Structural comparison

Hydrogen Bond Donor Count Differentiation versus Anthralin (Dithranol): Implications for Redox and Solubility Behavior

The target compound possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), derived exclusively from its ketone carbonyl groups [1]. In contrast, the classical antipsoriatic anthrone drug anthralin (dithranol, 1,8-dihydroxy-9(10H)-anthracenone, CAS 1143-38-0) possesses two phenolic hydroxyl groups at positions 1 and 8, yielding HBD = 2 and HBA = 3 [2]. The absence of phenolic OH groups in the target compound eliminates the potential for one-electron oxidation to generate reactive oxygen species (ROS) via auto-oxidation—a well-characterized mechanism of anthralin's therapeutic action and skin irritation [3]. The TPSA values are comparable (target = 51.2 Ų; anthralin = 57.5 Ų), but the hydrogen bonding capacity difference translates to markedly different aqueous solubility and redox behaviour: anthralin is sparingly soluble in water (<0.1 g/100 mL at 20 °C) and is susceptible to air oxidation, whereas the target compound, lacking phenolic OH groups, is expected to be more oxidatively stable .

Hydrogen bonding Drug-likeness Solubility

Rotatable Bond Count and Conformational Flexibility versus XE991 (KCNQ Blocker)

The target compound contains eight rotatable bonds, distributed across two 3-oxo-3-phenylpropyl chains extending from the quaternary C10 centre [1]. XE991 (10,10-bis(pyridin-4-ylmethyl)anthracen-9(10H)-one, CAS 122955-42-4), a well-characterized 10,10-disubstituted anthracenone that acts as a KCNQ potassium channel blocker, contains only four rotatable bonds—its two pyridin-4-ylmethyl substituents are considerably more rigid . The target compound's rotatable bond count of eight implies a significantly larger conformational ensemble in solution, with the terminal phenyl rings capable of exploring a much broader spatial volume than XE991's pyridine rings . This difference is quantifiable: Δ rotatable bonds = +4 (target vs. XE991). The molecular weight also differs substantially (MW 458.55 vs. 376.45; ΔMW = +82.10 g/mol), as does the computed LogP (6.84 vs. 4.63; ΔLogP = +2.21), indicating that the two compounds occupy distinct regions of lipophilicity–flexibility chemical space .

Conformational flexibility Rotatable bonds Molecular recognition

Dual Ketone Reactivity: Bis-Functionalization Potential versus Mono-Substituted Analog

The target compound bears two chemically equivalent 3-oxo-3-phenylpropyl ketone groups, enabling symmetric bis-functionalization chemistry that cannot be replicated by its mono-substituted analog (CAS 211059-29-9), which possesses only a single ketone [1]. A documented synthetic application demonstrates that the target compound serves as a reactant for the formation of 10,10-bis-(3-hydroxyimino-3-phenyl-propyl)-anthrone via bis-oxime formation, a transformation that introduces two oxime functionalities simultaneously and is not accessible from the mono-ketone precursor [2]. The latter can form only a mono-oxime derivative. This bis-functionalization capacity is particularly relevant in the context of anthracenone-based oxime derivatives that have been reported to exhibit antiproliferative activity against K562 leukemia cells through inhibition of tubulin polymerization [3]. The target compound's dual-ketone architecture provides a direct entry point to symmetric bis-oxime ethers and bis-oxime esters, which can display enhanced antiproliferative potency relative to mono-functionalized analogs [3].

Synthetic intermediate Ketone reactivity Bis-functionalization

NCI Developmental Therapeutics Program (DTP) Accession History and Biological Annotation versus Unexplored Analogs

The target compound was accessioned into the NCI's Developmental Therapeutics Program (DTP) repository under the identifier NSC 507485, indicating that it was deemed of sufficient interest to undergo evaluation for anticancer activity . Publicly curated annotations indicate that the compound 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting potential applications as an anticancer agent and for the treatment of skin diseases such as psoriasis [1]. While detailed IC50 values from NCI 60-cell-line screening are not readily retrievable in the public domain for this specific compound, the NCI accession itself constitutes a level of institutional vetting and compound provenance that is absent for structurally similar but non-accessioned analogs such as 10-(3-oxo-3-phenylpropyl)-9(10H)-anthracenone [2]. The annotation of monocytic differentiation-inducing activity differentiates the compound from anthralin, whose primary mechanism involves ROS generation and 12-lipoxygenase inhibition rather than differentiation induction [3].

NCI screening Antiproliferative Differentiation

Physicochemical Property Profile: Boiling Point, Density, and Refractive Index versus Class Benchmarks

The target compound exhibits a boiling point of 637.4 °C at 760 mmHg, a density of 1.181 g/cm³, and a refractive index of 1.62 . By comparison, anthralin (dithranol) boils at 464.1 °C at 760 mmHg with a density of approximately 1.36 g/cm³, while XE991 has a lower molecular weight (376.45 g/mol) and correspondingly lower boiling point (estimated ~550–600 °C) . The higher boiling point of the target compound (ΔBP ≈ +173 °C vs. anthralin) reflects its substantially greater molecular weight and extended aromatic surface area, which increase van der Waals interactions in the condensed phase . The density of 1.181 g/cm³ is notably lower than anthralin's ~1.36 g/cm³, attributable to the target compound's extended and less efficiently packed 3-oxo-3-phenylpropyl side chains, which reduce crystal packing efficiency relative to anthralin's compact tricyclic core [1]. These physical property differences have practical implications for purification (distillation impractical; chromatographic separation recommended), storage (lower density may require larger volumetric containers per unit mass), and formulation in experimental workflows.

Physicochemical properties Boiling point Density

Optimal Scientific and Industrial Application Scenarios for 10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one Based on Quantitative Evidence


Synthetic Building Block for Symmetric Bis-Oxime Tubulin Polymerization Inhibitor Libraries

The compound's dual 3-oxo-3-phenylpropyl ketone groups enable efficient one-step conversion to 10,10-bis-(3-hydroxyimino-3-phenyl-propyl)-anthrone via bis-oxime formation, providing a direct route to symmetric bis-oxime ether and bis-oxime ester libraries [1]. This scenario is directly supported by literature demonstrating that anthracenone-based oxime derivatives exhibit antiproliferative activity against K562 leukemia cells through tubulin polymerization inhibition [2]. The mono-substituted analog (CAS 211059-29-9) cannot access this bis-functionalized chemical space, making the target compound the only viable precursor for symmetric bis-oxime SAR programs within this chemotype [1].

High-LogP Chemical Probe for Cell-Based Monocytic Differentiation Screening

With a computed LogP of 6.84 and zero hydrogen bond donors, the compound exhibits high membrane permeability and is annotated as possessing activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [3]. This combination of physical properties and biological annotation makes it suitable as a chemical probe in phenotypic differentiation screens where the aim is to identify compounds that promote monocyte lineage commitment—a mechanism distinct from anthralin's ROS-mediated antipsoriatic activity [4]. Its lack of phenolic OH groups reduces the likelihood of redox cycling artifacts that can confound hit validation in ROS-sensitive assay formats [4].

Reference Compound for Lipophilicity-Dependent ADME Profiling of Anthracenone Chemotypes

The compound's extreme LogP (6.84) and high rotatable bond count (8) place it at a distinct position in physicochemical property space relative to more polar anthracenone derivatives such as anthralin (LogP 2.2–3.4) and XE991 (LogP 4.63, rotatable bonds 4) . This makes it a valuable reference compound for ADME screening cascades that aim to establish lipophilicity–permeability–metabolic stability relationships across the anthracenone series. Its high boiling point (637.4 °C) and low density (1.181 g/cm³) further differentiate it physically, enabling laboratories to benchmark chromatographic retention times and solubility limits at the upper boundary of the anthracenone LogP range .

NCI-Vetted Starting Point for Anticancer Lead Optimization in Academic Drug Discovery

As an NCI DTP-accessioned compound (NSC 507485), the target compound carries institutional screening provenance that is absent from its closest structural analogs . Drug discovery groups seeking to initiate an anthracenone-based anticancer program can leverage the existing NCI annotation of differentiation-inducing and antiproliferative activity as a validated starting point, potentially reducing the need for costly de novo preliminary screening [3]. The compound's structural features—two flexible phenylpropanone arms on a quaternary C10 centre—provide multiple vectors for lead optimization through side-chain modification, aromatic ring substitution, or ketone derivatization, offering a modular scaffold that is more synthetically tractable than the rigid, pyridylmethyl-substituted scaffold of XE991 .

Quote Request

Request a Quote for 10,10-Bis(3-oxo-3-phenylpropyl)anthracen-9(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.